

crystal structure of 4-(4-Iodophenyl)-3-thiosemicarbazide

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Compound of Interest

Compound Name: 4-(4-Iodophenyl)-3-thiosemicarbazide

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An In-depth Technical Guide on the Physicochemical Properties and Predicted Crystal Structure of **4-(4-Iodophenyl)-3-thiosemicarbazide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The substitution pattern on the phenyl ring of 4-phenylthiosemicarbazides plays a crucial role in their biological efficacy and mechanism of action. This technical guide focuses on **4-(4-Iodophenyl)-3-thiosemicarbazide**, providing a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis and crystallization, and an analysis of its expected crystal structure based on crystallographic data from analogous halogenated compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, characterization, and drug development of novel thiosemicarbazide derivatives.

Physicochemical Properties

While a definitive crystal structure for **4-(4-Iodophenyl)-3-thiosemicarbazide** is not publicly available, its fundamental physicochemical properties have been documented. These properties are essential for its synthesis, purification, and formulation.

Property	Value	Reference
Molecular Formula	C7H8IN3S	[1][2][3]
Molecular Weight	293.13 g/mol	[2][3]
Melting Point	200°C (decomposition)	[3]
Density	1.974 g/cm ³	[3]
Appearance	Expected to be a solid	
Solubility	Insoluble in water; soluble in DMF and DMSO	[4]

Synthesis and Crystallization: Experimental Protocol

The following protocol describes a generalized method for the synthesis of **4-(4-Iodophenyl)-3-thiosemicarbazide** and its subsequent crystallization for single-crystal X-ray diffraction analysis. This protocol is based on established methods for similar thiosemicarbazide derivatives.[4][5][6][7]

Synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide

Materials:

- 4-Iodophenyl isothiocyanate
- Hydrazine hydrate
- Ethanol (anhydrous)

Procedure:

- Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in a minimal amount of anhydrous ethanol.

- To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with continuous stirring.
- A precipitate is expected to form upon the addition of hydrazine hydrate.
- Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the completion of the reaction.
- Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
- Dry the product under a vacuum to yield **4-(4-Iodophenyl)-3-thiosemicarbazide**.

Crystallization for Single-Crystal X-ray Diffraction

Procedure:

- Dissolve the synthesized **4-(4-Iodophenyl)-3-thiosemicarbazide** in a suitable solvent (e.g., hot ethanol, DMF, or a mixture of solvents) to prepare a saturated solution.
- Slowly cool the saturated solution to room temperature.
- Allow the solvent to evaporate slowly over several days.
- Colorless, single crystals suitable for X-ray diffraction are expected to form.

Predicted Crystal Structure and Crystallographic Parameters

Although the crystal structure of **4-(4-Iodophenyl)-3-thiosemicarbazide** has not been experimentally determined, its structural parameters can be inferred from the crystallographic data of its halogenated analogs: 4-(4-bromophenyl)-thiosemicarbazide[8], 4-(3-chlorophenyl)thiosemicarbazide[9], and (Z)-4-[4-fluorophenyl]thiosemicarbazide[10].

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
4-(4-bromophenyl)-thiosemicarbazide	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	6.883(1)	9.070(1)	14.821(2)	90	[8]
4-(3-chlorophenyl)thiosemicarbazide	Monoclinic	P2 ₁ /c	6.914(5)	4.304(4)	30.306(3)	94.66(3)	[9]
(Z)-4-[4-fluorophenyl]thiosemicarbazide	Monoclinic	P2 ₁ /c	12.1056(8)	5.5177(4)	12.4339(8)	90.063(2)	[10]

Based on these analogs, it is highly probable that **4-(4-iodophenyl)-3-thiosemicarbazide** will crystallize in either a monoclinic or orthorhombic crystal system. The thiosemicarbazide moiety is expected to adopt a planar conformation, with the sulfur and terminal hydrazinic nitrogen atoms in a trans configuration.[9] Intermolecular hydrogen bonding between the amine and thione groups is anticipated to play a significant role in stabilizing the crystal packing.[8]

Biological Context and Potential Applications

Thiosemicarbazide derivatives are known to exhibit a broad spectrum of biological activities. The iodine substituent at the para position of the phenyl ring in **4-(4-iodophenyl)-3-thiosemicarbazide** is expected to influence its lipophilicity and electronic properties, which in turn could modulate its biological activity. Related thiosemicarbazides have demonstrated potential as:

- Anti-Toxoplasma agents: By inhibiting tyrosinase, an enzyme crucial for the parasite's metabolism.[11]

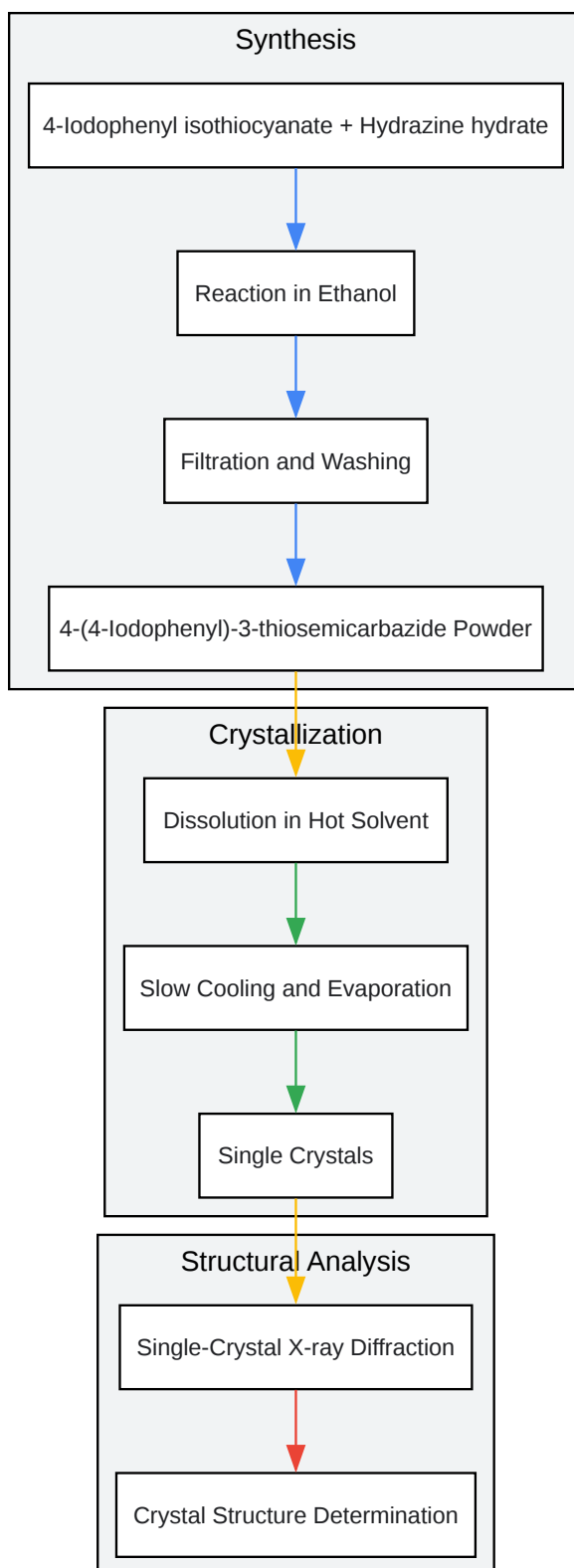
- Antimalarial agents: Showing efficacy against *Plasmodium falciparum*.[\[4\]](#)
- Antimycobacterial agents: Exhibiting activity against *Mycobacterium bovis*.[\[5\]](#)
- Antibacterial agents: With demonstrated effects against various bacterial strains.[\[8\]](#)

The development of **4-(4-Iodophenyl)-3-thiosemicarbazide** and its derivatives could therefore represent a promising avenue for the discovery of new therapeutic agents.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of **4-(4-Iodophenyl)-3-thiosemicarbazide**.



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Caption: Experimental workflow for the synthesis and crystal structure determination.

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